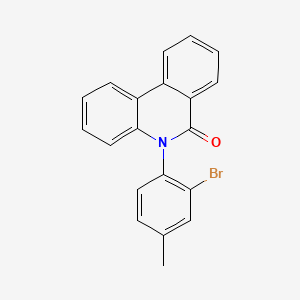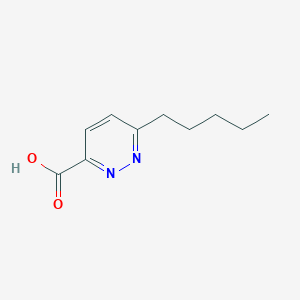
6-Pentylpyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pentylpyridazine-3-carboxylic acid is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring This specific compound is characterized by a pentyl group attached to the pyridazine ring at the 6th position and a carboxylic acid group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-pentylpyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This reaction forms a dihydropyridazine intermediate, which is then oxidized to yield the pyridazine ring.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazine ring is treated with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3rd position. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Pentylpyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Pentylpyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-pentylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparación Con Compuestos Similares
Pyridazine: The parent compound with a similar structure but lacking the pentyl and carboxylic acid groups.
Pyridazinone: A derivative with a ketone group at the 3rd position instead of a carboxylic acid group.
Pyrimidine: Another diazine compound with nitrogen atoms at the 1st and 3rd positions.
Uniqueness: 6-Pentylpyridazine-3-carboxylic acid is unique due to the presence of both the pentyl group and the carboxylic acid group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89967-34-0 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
6-pentylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-5-8-6-7-9(10(13)14)12-11-8/h6-7H,2-5H2,1H3,(H,13,14) |
Clave InChI |
YKUGJAAHUJHCNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NN=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


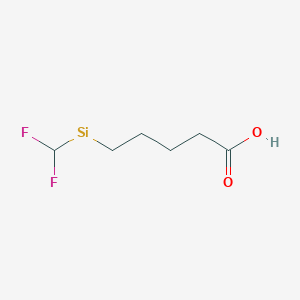
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
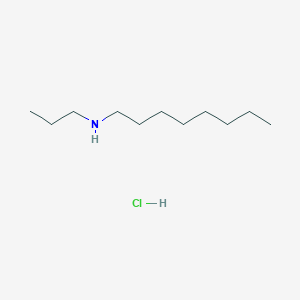
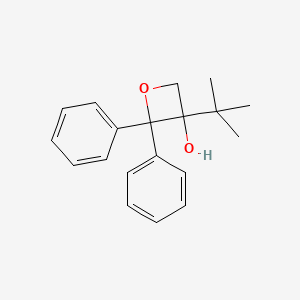

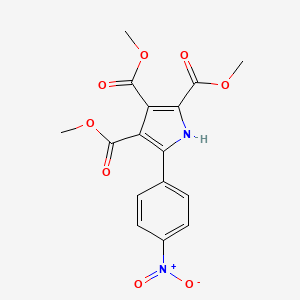
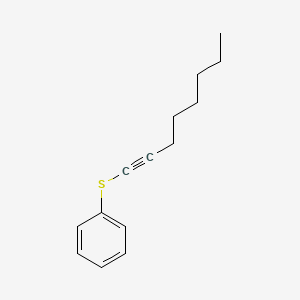
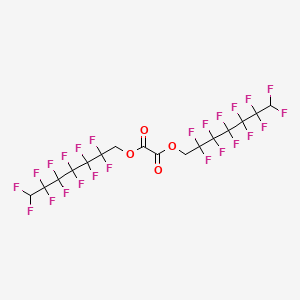
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
